7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline is a novel compound that integrates a quinoline moiety with a piperidine and pyrazole functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's synthesis and characterization details can be traced back to various research studies focused on quinoline derivatives, which are known for their diverse pharmacological properties. These studies often involve the synthesis of new compounds to evaluate their biological activities against various diseases, including cancer.
This compound falls under the category of heterocyclic compounds, specifically quinoline derivatives. Quinoline and its derivatives are recognized for their significance in medicinal chemistry, particularly for their antimalarial, antibacterial, and anticancer properties.
The synthesis of 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline typically involves several key steps:
Specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, using solvents like ethanol or dimethyl sulfoxide can enhance solubility and reaction efficiency.
The molecular structure of 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline can be represented as follows:
The structure features:
Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound.
The compound can undergo various chemical reactions typical for heterocycles:
Reaction conditions such as temperature control, catalyst choice (if applicable), and reaction time play significant roles in determining yields and selectivity in these transformations.
The mechanism of action for 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline is primarily linked to its interaction with biological targets:
In vitro studies have shown that similar compounds exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess significant anticancer activity.
7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline has potential applications in:
The systematic IUPAC name for this compound is 7-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline, reflecting its precise atomic connectivity and functional group hierarchy [1]. The name is constructed hierarchically:
Accepted synonyms include HS-1371 (its developmental code), HS 1371, and HS1371 [1] . The CAS registry number 2158197-70-5 uniquely identifies the base compound, while the trifluoroacetate salt form (marketed for stability) carries distinct catalog identifiers (e.g., SML3282 from Sigma-Aldrich) [1] .
The molecule integrates three planar aromatic systems with a conformationally flexible piperidine spacer:
Structural Feature | Conformational Impact |
---|---|
Quinoline-tolyloxy bond | Restricted rotation; dihedral angle ~30-60° |
Pyrazole C4-quinoline C7 bond | Near-coplanar alignment (torsion <20°) for extended conjugation |
Piperidine N-pyrazole N bond | Free rotation; solvent-dependent chair-boat transitions |
para-Methyl group | Electron-donating (+I effect), enhances aryl ring electron density |
Nuclear Magnetic Resonance (NMR) SpectroscopyReported ¹H NMR (500 MHz, DMSO-d6) [1]:
¹³C NMR (125 MHz, DMSO-d6) confirms 24 distinct carbons, with key signals:
Infrared (IR) SpectroscopyCharacteristic bands (KBr pellet) [1]:
Mass Spectrometry (MS)
Technique | Key Assignments | Structural Insight |
---|---|---|
¹H NMR | δ 8.80 (quinoline H2); δ 8.35/8.05 (pyrazole H3/H5); δ 4.30 (piperidine H1) | Distinct heterocyclic protons; piperidine chair conformation |
¹³C NMR | δ 160.5 (quinoline C-O); δ 157.0 (tolyl C1); δ 135.2 (pyrazole C4) | Ether linkages; sp²-hybridized carbons |
IR | 1590 cm⁻¹ (C=N); 1245 cm⁻¹ (C-O-C) | Conjugated imine; aryl-ether bond |
HRMS | [M+H]⁺ 385.2032 (Δ 2.3 ppm) | Confirms molecular formula C₂₄H₂₄N₄O |
Although no crystal structure of this specific compound is publicly available, its trifluoroacetate salt (HS-1371·TFA) has been characterized in solid state . General principles from quinoline-piperidine analogs suggest:
Techniques for future studies would employ Mo Kα radiation (λ = 0.71073 Å) at 100 K, with structure refinement via SHELXL-2018 [7]. Key metrics to analyze include:
Synthetic Routes and Modifications
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1